molecular formula C20H18N4O3S2 B5075882 2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione

2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione

Cat. No.: B5075882
M. Wt: 426.5 g/mol
InChI Key: GQLVJBRUWBHLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral properties.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole derivatives with antiviral activity.

Uniqueness

2-[(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[740Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .

Properties

IUPAC Name

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-20(2)8-12-13(9-27-20)29-16-14(12)15(21-19(22-16)28-3)23-24-17(25)10-6-4-5-7-11(10)18(24)26/h4-7H,8-9H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLVJBRUWBHLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=NC(=NC(=C23)NN4C(=O)C5=CC=CC=C5C4=O)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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